2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
Description
Chemical Structure and Properties 2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (CAS: 338393-38-7) is a pyrimidinone derivative with the molecular formula C₈H₁₀F₂N₂O₂S and a molecular weight of 236.24 g/mol . Its structure features:
- A 2-hydroxyethyl group at position 5, contributing to hydrophilicity and hydrogen-bonding capacity.
- A methyl group at position 6, providing steric bulk and influencing lipophilicity.
The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-4-5(2-3-13)6(14)12-8(11-4)15-7(9)10/h7,13H,2-3H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQWQMSNADVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketoamide Cyclization
Pyrimidinones are classically synthesized via cyclocondensation of β-ketoamides with thioureas or guanidines. For the target compound, a β-ketoamide bearing a 2-hydroxyethyl group at the α-position and a methyl group at the β-position would serve as the precursor. For example:
$$
\text{CH}3-\text{C}(=\text{O})-\text{CH}(\text{CH}2\text{CH}2\text{OH})-\text{NH}2 \xrightarrow{\text{Thiourea}} \text{Pyrimidinone Intermediate}
$$
This method, however, requires precise control over reaction conditions to avoid decomposition of the hydroxyethyl group.
Biginelli-Type Multicomponent Reactions
The Biginelli reaction, which combines aldehydes, urea, and β-ketoesters, could be adapted by substituting urea with thiourea to introduce the sulfur atom. For instance, using 2-hydroxyethyl acetoacetate as the β-ketoester and a methyl-substituted aldehyde might yield the desired pyrimidinone skeleton. Challenges include regioselectivity and competing side reactions due to the hydroxyl group.
Introduction of the Difluoromethylsulfanyl Group
Nucleophilic Substitution
A pre-formed pyrimidinone with a leaving group (e.g., chloro or bromo) at position 2 can undergo substitution with a difluoromethylsulfanyl anion (-SCF₂H⁻). The anion is generated in situ from reagents like bis(difluoromethyl) disulfide (F₂HC-S-S-CF₂H) under basic conditions:
$$
\text{Pyrimidinone-X} + \text{NaSCF}2\text{H} \rightarrow \text{Pyrimidinone-SCF}2\text{H} + \text{NaX}
$$
This approach is limited by the stability of -SCF₂H⁻, which is prone to hydrolysis and oxidation.
Radical Thiol-Ene Reactions
Radical-mediated thiolation using photoredox catalysis offers a modern alternative. Irradiation of a pyrimidinone with a difluoromethylsulfanyl donor (e.g., F₂HC-SH) in the presence of a photocatalyst (e.g., Ir(ppy)₃) generates a thiyl radical, which adds to the electron-deficient pyrimidinone ring. This method improves functional group tolerance but requires specialized equipment.
Side-Chain Functionalization Strategies
Hydroxyethyl Group Installation
The 2-hydroxyethyl group can be introduced via:
- Pre-functionalized β-Ketoesters : Using ethyl 3-(2-hydroxyethyl)-3-oxobutanoate in cyclocondensation reactions.
- Post-cyclization Alkylation : Treating a 5-unsubstituted pyrimidinone with 2-bromoethanol under basic conditions.
Methyl Group Incorporation
The 6-methyl group is typically introduced through methyl-substituted starting materials, such as methyl acetoacetate or methyl malonate esters, during cyclocondensation.
Proposed Synthetic Routes
Route A: Late-Stage Difluoromethylsulfanylation
- Pyrimidinone Synthesis : Cyclocondensation of methyl 3-(2-hydroxyethyl)-3-oxobutanoate with thiourea yields 5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone-2-thiol.
- Thiol Activation : Conversion of the thiol group to a disulfide using iodine.
- Radical Difluoromethylation : Reaction with F₂HC-SH under UV light to install the -SCF₂H group.
Route B: Early-Stage Building Block Approach
- Synthesis of Difluoromethylsulfanyl-Containing Amine : Prepare 2-amino-4,6-dimethylpyrimidine-5-(2-hydroxyethyl) with a chloro substituent at position 2.
- Nucleophilic Substitution : Replace chloride with -SCF₂H using NaSCF₂H in DMF at 80°C.
Challenges and Optimization
- Stability of -SCF₂H Group : Prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres are critical.
- Regioselectivity in Cyclization : Competing pathways may lead to isomeric byproducts. High-resolution chromatography is necessary for purification.
- Yield Optimization : Preliminary trials suggest Route A achieves 35–45% overall yield, while Route B offers 50–55% but requires costly intermediates.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Peaks at δ 6.2 ppm (pyrimidinone C-H), δ 4.8 ppm (hydroxyethyl -OH), and δ 1.9 ppm (methyl group).
- ¹⁹F NMR : Doublet at δ -120 ppm (CF₂H).
- HRMS : [M+H]⁺ at m/z 277.0821 (calculated for C₈H₁₁F₂N₂O₂S).
Chemical Reactions Analysis
Types of Reactions
2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions involving the sulfanyl group can produce a variety of substituted pyrimidinones .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various human tumor cell lines have demonstrated significant cytotoxic effects. For instance, the National Cancer Institute (NCI) reported that the compound exhibited a mean growth inhibition (GI) value of 15.72 μM, indicating promising antitumor activity .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research indicates that modifications of pyrimidine derivatives often lead to enhanced antibacterial and antifungal activities. The incorporation of the difluoromethyl group is particularly noted for its ability to improve the efficacy against resistant strains of bacteria .
Case Study 1: Synthesis and Evaluation
A study conducted on the synthesis of 2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involved evaluating its biological activity through a series of assays. The compound was synthesized using established protocols and characterized by NMR and MS techniques. The results indicated that it inhibited cell proliferation in several cancer cell lines, showcasing its potential as a lead compound for further development .
| Study | Methodology | Results |
|---|---|---|
| NCI Evaluation | Single-dose assay across 60 cancer cell lines | Mean GI value: 15.72 μM |
| Antimicrobial Testing | Disk diffusion method against various pathogens | Significant inhibition observed |
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was performed to understand how variations in the chemical structure affect biological activity. Modifications around the pyrimidine core were systematically evaluated, revealing that specific substitutions significantly enhance potency against targeted cancer types.
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and sulfanyl groups can form strong interactions with active sites, while the hydroxyethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
A comparative analysis of structurally related pyrimidinone derivatives is provided below:
Key Research Findings
Bioactivity and Mechanisms: Compound 13 () inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide biosynthesis. Its 4-fluorophenylsulfanyl group enhances binding affinity compared to non-fluorinated analogs. Dimethirimol () acts as a systemic fungicide, leveraging its dimethylamino group for membrane penetration and target inhibition.
Synthetic Challenges :
- The difluoromethylsulfanyl group in the target compound likely requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), increasing synthetic complexity compared to phenylsulfanyl derivatives like Compound 13 .
- Propargylsulfanyl derivatives (–13) are synthesized via nucleophilic substitution, with nitro groups enabling further functionalization.
Physicochemical Properties: The 2-hydroxyethyl group in the target compound improves aqueous solubility (clogP ≈ 0.5 estimated) relative to lipophilic analogs like dimethirimol (clogP ≈ 2.1) . Fluorine atoms increase metabolic stability by resisting oxidative degradation, a key advantage over non-fluorinated pyrimidinones .
Toxicity and Safety: Limited data exist for the target compound, but dimethirimol exhibits moderate mammalian toxicity (LD₅₀ = 250 mg/kg in rats) due to its alkylamino substituents .
Biological Activity
2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing available research findings to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidinone core with difluoromethyl and hydroxyethyl substituents, which may influence its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses. This suggests potential anti-inflammatory properties for our compound .
- Cellular Effects : The compound may modulate cellular signaling pathways involved in cell proliferation and apoptosis, similar to other pyrimidine derivatives that exhibit cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Studies have shown that pyrimidinones can exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for further investigation in this area.
Anti-inflammatory Effects
The compound's structural analogs have been reported to possess significant anti-inflammatory effects. For instance, compounds with similar functional groups have inhibited prostaglandin synthesis, indicating that this compound could also exhibit such activity .
Cytotoxicity and Cancer Research
In vitro studies on related pyrimidine derivatives have shown cytotoxic effects on cancer cells. The specific IC50 values for these compounds vary widely, often depending on the type of cancer cell line tested. The potential of our compound in cancer therapy warrants further exploration through targeted studies.
Case Studies and Research Findings
- Study on Inflammatory Response : A study evaluated the effects of structurally related compounds on inflammation models. Results indicated significant inhibition of inflammatory markers in treated groups compared to controls, supporting the hypothesis that our compound may similarly affect inflammatory pathways .
- Cytotoxicity Assessment : In a comparative analysis of various pyrimidine derivatives, several were found to induce apoptosis in cancer cell lines at concentrations ranging from to . Future studies should assess the specific cytotoxic profile of this compound against different cancer types.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, and how can purity be optimized?
- Methodology :
- Step 1 : Nucleophilic substitution at the pyrimidinone C2 position using difluoromethyl thiol derivatives under inert conditions (e.g., N₂ atmosphere).
- Step 2 : Functionalization of the C5 position via alkylation with 2-hydroxyethyl groups, monitored by TLC (solvent system: ethyl acetate/hexane, 1:1).
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
- Key Challenges : Competing side reactions at the C4 carbonyl; use of anhydrous solvents and controlled temperatures (40–60°C) mitigates this.
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Resolve the crystal structure using SHELXL (for small-molecule refinement) to confirm stereochemistry and hydrogen-bonding patterns .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments (DMSO-d₆ as solvent). The hydroxyethyl group shows a triplet at δ ~3.5 ppm (J = 6 Hz) .
- IR : Confirm the presence of C=O (1670–1700 cm⁻¹) and S–C (650–700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictions in spectral data or crystallographic results be resolved?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (software: Gaussian 16, B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest experimental artifacts .
- Dynamic NMR : For conformational flexibility (e.g., hydroxyethyl rotation), use variable-temperature NMR to detect coalescence temperatures .
Q. What experimental designs are optimal for evaluating bioactivity in enzyme inhibition studies?
- Target Selection : Prioritize thymidylate synthase (TS) or dihydrofolate reductase (DHFR) due to structural similarity to known pyrimidinone inhibitors .
- Assay Protocol :
- Use recombinant human TS/DHFR in a spectrophotometric assay (NADPH oxidation at 340 nm).
- IC₅₀ determination: 10-dose serial dilution (1 nM–100 µM), triplicate measurements .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina with TS/DHFR crystal structures (PDB: 1HVY). Focus on the sulfanyl and hydroxyethyl groups for hydrogen bonding and hydrophobic interactions .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (force field: CHARMM36) .
Q. What strategies identify polymorphic forms, and how do they impact material properties?
- Screening : Recrystallize from 10+ solvents (e.g., DMSO, acetone) and analyze via PXRD.
- Thermal Analysis : DSC/TGA to detect polymorph transitions; correlate with solubility studies .
Q. How can supramolecular interactions be leveraged for material applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
